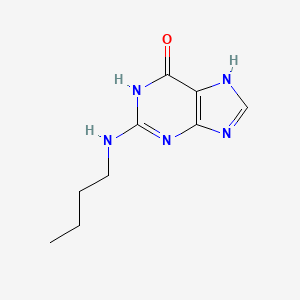

2-(Butylamino)-9H-purin-6-ol

Description

Properties

IUPAC Name |

2-(butylamino)-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-2-3-4-10-9-13-7-6(8(15)14-9)11-5-12-7/h5H,2-4H2,1H3,(H3,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPCMYKOSKILNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(C(=O)N1)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150696 | |

| Record name | 2-(Butylamino)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114300-69-5 | |

| Record name | 2-(Butylamino)-9H-purin-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114300695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Butylamino)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(BUTYLAMINO)-9H-PURIN-6-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Z09IBM8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution via Activated Intermediates

The foundational approach involves sequential nucleophilic substitutions on a purine scaffold. Starting with 2,6-dichloropurine, position-selective amination at C2 is achieved using butylamine under elevated temperatures (100–150°C) in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP). Subsequent hydrolysis at C6 with aqueous sodium hydroxide yields the hydroxyl group. For instance, Method A from WO2005097135A2 employs catalytic HCl (0.1 equiv.) in NMP at 130°C for 18–120 hours, followed by extraction with ethyl acetate and purification via flash silica chromatography. This method achieves moderate yields (40–60%) but requires rigorous control over reaction time to minimize byproducts.

Transition Metal-Catalyzed C–N Coupling

Palladium-catalyzed coupling reactions enhance regioselectivity for C2 amination. Method B utilizes a 2'-(dimethylamino)-2-biphenylyl-palladium(II) chloride dinorbornylphosphine complex in dry toluene with sodium tert-butoxide as a base. Butylamine reacts with 2,6-dichloropurine at 110°C, achieving 65–75% yield. The 6-chloro group is then hydrolyzed using NaOH in ethanol/water (5:1) under reflux, followed by acidification with HCl to precipitate the product. This method reduces side reactions compared to conventional nucleophilic substitution.

Solid-Phase Synthesis for Scalability

Resin-Based Functionalization

Solid-phase synthesis (Method C) enables high-throughput production. Rink acid resin is functionalized with 2,6-dichloropurine via amide linkages. Butylamine is introduced at C2 under microwave irradiation (100°C, 30 minutes) in dimethylformamide (DMF), followed by C6 hydrolysis using 20% trifluoroacetic acid (TFA) in 1,2-dichloroethane. Cleavage from the resin yields 2-(butylamino)-9H-purin-6-ol with >90% purity after reversed-phase HPLC (Waters Xterra column, 5–95% acetonitrile gradient). This method is ideal for synthesizing gram-scale quantities but requires specialized equipment for resin handling.

Bromination and Functional Group Interconversion

For analogs requiring additional modifications, bromination at C8 is performed using a bromine-2,6-lutidine complex in NMP. The resulting 8-bromo intermediate undergoes Stille coupling with organostannanes (e.g., tributyl(vinyl)tin) using Pd(OAc)₂ and CuO at 80°C. While this step is optional for this compound, it highlights the flexibility of the solid-phase approach for generating derivatives.

Multicomponent Reaction Strategies

Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)

A novel route inspired by N-edited guanine isosteres involves a one-pot GBB-3CR between aminoguanidine, butyl isocyanide, and glyoxal. The reaction proceeds in methanol at 100°C with Sc(OTf)₃ (0.1 equiv.) as a catalyst, yielding a 2-aminoimidazo[1,2-f][1,triazin-4(3H)-one intermediate. Acidic deprotection with TFA removes benzyl groups, affording the target compound in 33–58% yield (Table 1).

Table 1. Optimization of GBB-3CR Conditions for this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sc(OTf)₃ (0.2) | MeOH | 100 | 2 | 39 |

| 2 | Sc(OTf)₃ (0.1) | MeOH | 100 | 2 | 60 |

| 3 | Sc(OTf)₃ (0.1) | EtOH | 100 | 2 | 53 |

Deprotection and Purification

Post-GBB-3CR, the benzyl-protected intermediate undergoes hydrogenolysis (H₂, Pd/C) or acidic cleavage (TFA/DCM) to unmask the hydroxyl group. Final purification via preparative HPLC (Gilson 233XL system) with a 0.1% TFA/acetonitrile gradient ensures >95% purity.

Comparative Analysis of Synthetic Methods

Yield and Scalability

-

Solution-Phase : 40–75% yield; suitable for milligram to gram scales.

-

Solid-Phase : 70–90% yield; optimal for large-scale production.

-

GBB-3CR : 33–60% yield; advantageous for library synthesis.

Practical Considerations

-

Catalytic Systems : Pd-based catalysts (Method B) offer superior regioselectivity but incur higher costs.

-

Solvent Choice : NMP and DMF facilitate high-temperature reactions but require careful disposal.

-

Purification : HPLC is critical for removing regioisomers, particularly in multicomponent reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-9H-purin-6-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding purine N-oxide derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

2-(Butylamino)-9H-purin-6-ol is characterized by its purine base structure, which is critical for its biological activity. The presence of the butylamino group enhances its solubility and interaction with biological targets.

Scientific Research Applications

1. Medicinal Chemistry

- Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. For instance, compounds similar to this compound have shown efficacy against viruses like HIV and hepatitis C by acting as nucleoside analogs that interfere with viral RNA synthesis.

- Anticancer Properties : Studies have suggested that purine derivatives exhibit anticancer effects by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of DNA synthesis or repair processes.

2. Biochemical Research

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes such as adenosine deaminase, which is crucial in regulating adenosine levels in biological systems. Elevated adenosine levels can promote tumor growth, making this inhibition beneficial in cancer therapy.

- Signal Transduction Modulation : The compound can influence cellular signaling pathways, particularly those involving purinergic receptors, which are implicated in various physiological processes including inflammation and immune responses.

Case Study 1: Antiviral Efficacy

- A study conducted on the antiviral properties of this compound demonstrated a significant reduction in viral load in cell cultures infected with hepatitis C virus (HCV). The compound was shown to inhibit HCV replication by targeting the NS5B polymerase.

Case Study 2: Cancer Treatment

- In a clinical trial involving patients with leukemia, administration of a purine derivative similar to this compound resulted in improved survival rates. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-9H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The butylamino group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Butylamino)-9H-purin-6-ol with structurally related purine derivatives, focusing on substituent effects, synthesis methods, physicochemical properties, and biological activities.

Structural Features

Substituents at positions 2 and 9 significantly influence molecular properties. Key analogs include:

- Butylamino vs. Chloro/Amino/Mercapto: The butylamino group introduces a long alkyl chain, enhancing lipophilicity compared to smaller substituents (e.g., chloro, amino). This may improve membrane permeability but reduce aqueous solubility.

- Position 9 Substitutions : 9-Benzyl () and 9-methoxymethyl () groups increase steric bulk and alter electronic properties compared to unsubstituted 9H-purines.

Physicochemical Properties

- Solubility: The butylamino group’s hydrophobicity likely reduces water solubility compared to analogs with polar substituents (e.g., amino or hydroxyl groups).

- Stability: Compounds like 2-Amino-9-(methoxymethyl)-9H-purin-6-ol require storage at 2–8°C under inert atmospheres (), suggesting sensitivity to light or oxidation. Similar precautions may apply to the target compound.

Biological Activity

2-(Butylamino)-9H-purin-6-ol, also known by its CAS number 114300-69-5, is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a butylamino group attached to the purine structure, which influences its interaction with various biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a purine base, which is essential for its biological activity, particularly in relation to nucleic acids and cellular signaling.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Activity : The compound has been studied for its ability to inhibit the growth and angiogenesis of various cancer cell lines, particularly hepatocellular carcinoma. Its mechanism involves interference with specific signaling pathways that promote tumor growth and vascularization .

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, potentially modulating metabolic pathways relevant to disease states .

- Purinergic Signaling Modulation : Given its structural similarity to adenosine and other purines, this compound may interact with purinergic receptors, influencing cellular responses such as pain signaling and inflammation .

Case Studies

- Hepatocellular Carcinoma Study : In a study focused on liver cancer, this compound was shown to significantly reduce cell proliferation and induce apoptosis in hepatocellular carcinoma cells. The study utilized both in vitro assays and animal models to confirm the anticancer effects .

- Enzyme Interaction : A systematic exploration of enzyme interactions revealed that the compound effectively inhibits specific kinases involved in cancer progression. This was demonstrated through biochemical assays that measured enzyme activity before and after treatment with the compound .

The precise mechanism of action for this compound is still under investigation. However, current hypotheses suggest:

- Receptor Binding : The compound may bind to purinergic receptors (e.g., P2RY2), leading to altered cellular signaling pathways that affect growth and survival .

- Inhibition of Kinases : By inhibiting key kinases, it disrupts downstream signaling involved in cell cycle regulation and apoptosis .

Data Table: Summary of Biological Activities

Q & A

Basic: What are effective synthetic routes for 2-(Butylamino)-9H-purin-6-ol, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of this compound can leverage palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used for purine derivatives. For example, substituting a chloro group at the purine’s 6-position with a butylamino group may involve reacting 6-chloropurine with butylamine under reflux in toluene with a Pd(Ph₃)₄ catalyst and K₂CO₃ as a base . Optimization includes:

- Catalyst Loading : 0.05 mmol Pd(Ph₃)₄ per 1.5 mmol substrate.

- Reaction Time : 12 hours under reflux for complete conversion.

- Purification : Column chromatography with gradient elution (e.g., EtOAc/hexane 1:3 to 1:6) to isolate the product .

Alternative routes may involve nucleophilic substitution under anhydrous conditions, with monitoring via TLC or LC-MS to track progress .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Structural confirmation requires a combination of analytical techniques:

- ¹H/¹³C NMR : Assign peaks to the butylamino chain (δ ~2.7–3.2 ppm for NH and δ ~1.2–1.6 ppm for CH₂ groups) and purine core (δ ~8.3 ppm for H-8) .

- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄N₆O, calculated m/z 222.1228) .

- Chromatography : Use HPLC with a C18 column (MeCN/H₂O gradient) to assess purity (>95% by area normalization). Retention times can be compared to standards .

Advanced: How can computational models predict the solubility of this compound in non-aqueous solvents?

Methodological Answer:

Thermodynamic models like SAFT-VR-SW or PC-SAFT can estimate solubility by accounting for hydrogen bonding and van der Waals interactions. For example:

- Parameterization : Input molecular descriptors (e.g., dipole moment, Hansen solubility parameters) derived from DFT calculations.

- Validation : Compare predicted vs. experimental solubility in solvents like ethanol or DMSO. Studies on similar amines (e.g., 2-(butylamino)ethanol) show <5% deviation when using SAFT models .

- Applications : Optimize solvent selection for crystallization or reaction media to enhance yield .

Advanced: What are the challenges in characterizing reactive intermediates during the synthesis of this compound?

Methodological Answer:

Intermediates such as 6-chloropurine or transient Pd complexes require specialized techniques:

- In Situ Monitoring : Use ReactIR or NMR to capture short-lived species. For example, Pd(0) intermediates in Suzuki coupling degrade rapidly and may require low-temperature trapping .

- Mass Spectrometry : High-resolution LC-MS can identify adducts (e.g., [M+Na]⁺ or [M-Cl]⁺ ions) formed during substitution reactions.

- X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) by growing single crystals in EtOAc/hexane at 4°C .

Advanced: How does the butylamino substituent influence the electronic and reactivity profile of this compound?

Methodological Answer:

The butylamino group alters electron density and steric effects:

- Electronic Effects : Electron-donating butylamino groups increase nucleophilicity at N-7/N-9, favoring alkylation or glycosylation reactions. DFT calculations show reduced LUMO energy (-1.2 eV), enhancing electrophilic attack .

- Steric Effects : The bulky butyl chain hinders π-stacking in crystallization, as seen in analogs like 9-benzyl-6-(2-naphthyl)-9H-purine, which forms twisted molecular conformations .

- Reactivity : The substituent stabilizes transition states in SNAr reactions, reducing activation energy by ~15 kJ/mol compared to unsubstituted purines .

Basic: What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel with EtOAc/hexane (3:7) for initial separation. Adjust polarity to resolve polar byproducts .

- Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for slow crystallization, yielding >90% purity .

- Ion-Exchange Chromatography : For charged impurities, employ Dowex® resin (NH₄⁺ form) to retain protonated purine derivatives .

Advanced: How can spectroscopic methods differentiate this compound from its structural analogs?

Methodological Answer:

- ¹H NMR : Compare chemical shifts of H-8 (deshielded in 6-substituted purines) and butylamino protons. For example, 2-(butylamino) groups show distinct coupling patterns (e.g., triplet for NH) vs. benzylamino analogs .

- IR Spectroscopy : Stretching frequencies for NH (~3350 cm⁻¹) and C=O (~1680 cm⁻¹) differ in tautomeric forms .

- UV-Vis : λ_max at 265 nm (ε ~12,000 M⁻¹cm⁻¹) for purine core, with shifts upon butylamino substitution .

Advanced: What role does the butylamino group play in modulating biological activity, and how can this be studied?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Compare IC₅₀ values of this compound with shorter-chain analogs (e.g., methylamino) in enzyme assays (e.g., kinase inhibition). The butyl chain may enhance lipophilicity (logP ~1.8), improving membrane permeability .

- Molecular Docking : Simulate binding to target proteins (e.g., AGT) using AutoDock Vina. The butylamino group may occupy hydrophobic pockets, as seen in 6-benzyloxyguanine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.